REACTION_CXSMILES
|
[CH:1]1[C:6](N)=[CH:5][C:4]2[C:8]([NH:10][NH:11][C:12](=[O:13])[C:3]=2[CH:2]=1)=[O:9].C[N:15](C=O)C>>[CH:1]1[CH:6]=[C:5]([NH2:15])[C:4]2[C:8]([NH:10][NH:11][C:12](=[O:13])[C:3]=2[CH:2]=1)=[O:9]
|
Name
|
Vitamin D
|
Quantity
|
1 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
Succinyl-amino-buty-ethyl-isoluminol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
4.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
17 μL
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1N)C(=O)NNC2=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The unreacted label is removed by size exclusion chromatography
|
Name
|
|
Type
|
|
Smiles
|
C1=CC2=C(C(=C1)N)C(=O)NNC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |